![molecular formula C13H13NO B6365969 4-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261924-09-7](/img/structure/B6365969.png)
4-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. This compound has been the subject of numerous studies due to its wide range of uses in chemical synthesis and biological research. In
Scientific Research Applications
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as 2-amino-1,4-dimethyl-5-methylene-3-pyridinol, which has been used in the synthesis of a variety of pharmaceuticals. It has also been used in the synthesis of a variety of chiral compounds, such as 2-amino-4-(2,4-dimethylphenyl)-3-hydroxy-1-butanol, which has been used in the synthesis of a variety of organic compounds. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) has been used in the synthesis of a variety of polymers, such as poly(2,4-dimethylphenyl)acrylate and poly(2,4-dimethylphenyl)methacrylate, which have been used in the synthesis of a variety of materials.
Mechanism of Action
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting AChE, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) increases the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) has been shown to increase the levels of dopamine in the body, which can lead to improved mood and decreased stress. Furthermore, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) has been shown to increase the levels of norepinephrine in the body, which can lead to increased focus and improved concentration.
Advantages and Limitations for Lab Experiments
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) has a number of advantages and limitations for use in lab experiments. One of the main advantages is its low cost and easy availability. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) is relatively stable and has a low toxicity, making it safe to use in experiments. However, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) is not soluble in organic solvents, which can limit its use in some experiments. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) is not very soluble in water, which can limit its use in experiments involving aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%). One potential future direction is the development of new pharmaceuticals using this compound as a starting material. Additionally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) could be used in the synthesis of new polymers for use in a variety of applications. Furthermore, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) could be used in the synthesis of new chiral compounds for use in asymmetric synthesis. Finally, 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%) could be used in the synthesis of new heterocyclic compounds for use in a variety of applications.
Synthesis Methods
4-(2,4-Dimethylphenyl)-2-hydroxypyridine (95%) can be synthesized via a two-step process. The first step involves the reaction of 2,4-dimethylphenol with ethyl chloroformate in the presence of sodium hydroxide to form 4-(2,4-dimethylphenyl)-2-chloro-3-ethoxypropionic acid. The second step involves the reaction of the acid with hydrazine hydrate in the presence of sodium hydroxide to form 4-(2,4-dimethylphenyl)-2-hydroxypyridine (95%).
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZKHNULOJIQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682586 |
Source
|
Record name | 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-2-hydroxypyridine | |
CAS RN |
1261924-09-7 |
Source
|
Record name | 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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